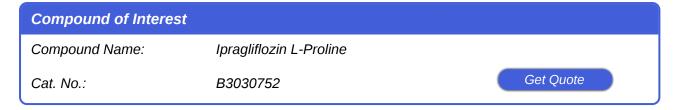


Cardiovascular Effects of Ipragliflozin L-Proline: A Technical Overview for Researchers

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Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cardiovascular effects of **ipragliflozin L-proline**, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. The content herein synthesizes findings from key preclinical and clinical research, focusing on quantitative data, experimental methodologies, and underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative cardiovascular outcomes observed in studies investigating ipragliflozin.

Table 1: Effects on Blood Pressure and Heart Rate



Paramete r	Study Populatio n	Treatmen t Group	Control Group	Duration	Outcome	Citation
Systolic Blood Pressure (SBP)	Patients with Type 2 Diabetes (PROTECT study)	Ipragliflozin	Standard antihypergl ycemic treatment	24 months	Mean reduction of 3.6 mmHg compared to control	[1][2][3]
Systolic Blood Pressure (SBP)	Non- diabetic DahlS.Z- Leprfa/Lepr fa rats	Ipragliflozin (0.01% w/w in chow)	Standard chow	6 weeks	Significant reduction in SBP	[4]
Heart Rate (HR)	Non- diabetic DahlS.Z- Leprfa/Lepr fa rats	Ipragliflozin (0.01% w/w in chow)	Standard chow	6 weeks	No significant effect on HR	[4]
Heart Rate (HR)	Spontaneo usly Diabetic Torii (SDT) fatty rats	Single oral dose of Ipragliflozin	Vehicle	24 hours	No effect on HR	[5]

Table 2: Effects on Cardiac Structure and Function



Paramete r	Study Populatio n	Treatmen t Group	Control Group	Duration	Outcome	Citation
Interventric ular Septal Thickness	Non- diabetic DahlS.Z- Leprfa/Lepr fa rats	Ipragliflozin (0.01% w/w in chow)	Standard chow	6 weeks	Significant reduction	[4]
Left Ventricular (LV) Organ Weight	Non- diabetic DahlS.Z- Leprfa/Lepr fa rats	Ipragliflozin (0.01% w/w in chow)	Standard chow	6 weeks	Significant reduction	[4]
Cardiomyo cyte Hypertroph y	Non- diabetic DahlS.Z- Leprfa/Lepr fa rats	Ipragliflozin (0.01% w/w in chow)	Standard chow	6 weeks	Improveme nt in hypertroph y	[6][4]
LV Diastolic Function (E/e')	Patients with Type 2 Diabetes and HFpEF (EXCEED trial)	Ipragliflozin	Convention al treatment	24 weeks	No significant improveme nt compared to control	[7][8][9]
LV Diastolic Function (e' and E/e')	Patients with Type 2 Diabetes and preserved LVEF (≥60%) (PROTECT sub-study)	Ipragliflozin	Standard of care	Not specified	Higher e' and lower E/e' compared to control	[10]



Table 3: Effects on Endothelial Function and Biomarkers



Paramete r	Study Populatio n	Treatmen t Group	Control Group	Duration	Outcome	Citation
Endothelial Function (Acetylcholi ne- dependent vasodilatio n)	Streptozoto cin (STZ)- induced diabetic mice	Ipragliflozin (3 mg/kg/day)	Vehicle	3 weeks	Attenuated impairment (P < 0.001)	[11][12][13]
Endothelial Function (Flow- mediated vasodilatio n - FMD)	Patients with Type 2 Diabetes (PROTECT sub- analysis)	Ipragliflozin	Standard therapy	24 months	No significant change in FMD	[14][15]
Oxidative Stress (Urinary 8- OHdG)	STZ- induced diabetic mice	Ipragliflozin (3 mg/kg/day)	Vehicle	3 weeks	Significant reduction	[11][12][13]
Inflammato ry Molecules (MCP-1, VCAM-1, ICAM-1 expression in aorta)	STZ- induced diabetic mice	Ipragliflozin (3 mg/kg/day)	Vehicle	3 weeks	Decreased expression (P < 0.05)	[11][12]
Plasma Inflammato ry Cytokines	Non- diabetic DahlS.Z- Leprfa/Lepr fa rats	Ipragliflozin (0.01% w/w in chow)	Standard chow	6 weeks	Reduction in plasma levels	[6][4]



NT-proBNP	Patients with Type 2 Diabetes and HFpEF (EXCEED trial) with baseline NT-proBNP ≥400 pg/mL	Ipragliflozin	Convention al treatment	24 weeks	Decrease in NT- proBNP levels	[8][9]
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Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

PROTECT Study (Clinical Trial)

- Study Design: A multicenter, prospective, randomized, open-label, blinded-endpoint study.[1]
 [2]
- Participants: 464 patients with type 2 diabetes were randomized to either an ipragliflozin group or a control group.[1]
- Intervention: The ipragliflozin group received ipragliflozin in addition to standard antihyperglycemic treatment. The control group received standard antihyperglycemic treatment.
- Primary Endpoint (Sub-analysis): The trajectory of systolic blood pressure measured at baseline and at 3, 6, 12, and 24 months.[1][16]
- Key Assessments:
 - Blood Pressure: Measured in a routine clinical setting.[1]
 - Endothelial Function (Sub-analysis): Assessed by flow-mediated vasodilation (FMD) of the brachial artery in a subset of patients.[15]



- Echocardiography (Sub-analysis): Standard echocardiographic parameters were measured to assess left ventricular diastolic function.[10]
- Statistical Analysis: Correlations between changes in systolic blood pressure and cardiometabolic variables were evaluated.[1]

EXCEED Trial (Clinical Trial)

- Study Design: An open-label, multicenter, randomized, two-arm interventional trial.[8][9]
- Participants: 68 eligible participants with type 2 diabetes and heart failure with preserved ejection fraction (HFpEF) were randomly assigned to an ipragliflozin group (n=36) or a conventional treatment group (n=32).[8][9]
- Intervention: The ipragliflozin group received ipragliflozin for 24 weeks. The control group received conventional treatment.
- Primary Endpoints: The change in E/e' and e', markers of left ventricular diastolic function.[8]
- Secondary Endpoints: Other echocardiography parameters, plasma NT-proBNP level, New York Heart Association (NYHA) class, hemoglobin A1c, and blood pressure.[8][9]
- Key Assessments:
 - Echocardiography: Performed to measure diastolic function parameters.[8][9]
 - Biomarkers: Plasma NT-proBNP levels were measured.[8][9]

Preclinical Study in STZ-Induced Diabetic Mice

- Animal Model: Eight-week-old male C57BL/6 mice were treated with a single intraperitoneal injection of streptozotocin (150 mg/kg) to induce diabetes.[12][13]
- Intervention: Three days after STZ injection, mice were administered ipragliflozin (3 mg/kg/day) via gavage for 3 weeks.[12][13]
- Key Assessments:



- Vascular Function: Assessed by isometric tension recording of the abdominal aorta to determine acetylcholine-dependent vasodilation.[12][13]
- Oxidative Stress: Measured by the level of 8-hydroxy-2'-deoxyguanosine (8-OHdG) in urine.[12][13]
- Protein Expression: Western blot analysis was used to examine the phosphorylation of Akt and eNOSSer1177 in the abdominal aorta.[12][13]
- Gene Expression: Quantitative RT-PCR (qPCR) was used to measure the expression of inflammatory molecules (MCP-1, VCAM-1, ICAM-1) in the abdominal aorta.[12][13]

Preclinical Study in a Non-diabetic Rat Model of Cardiomyopathy

- Animal Model: Male DahlS.Z-Leprfa/Leprfa (DS/obese) rats, a model of salt-sensitive hypertension and cardiomyopathy. DahlS.Z-Lepr+/Lepr+ (DS/lean) rats were used as controls.[6][4]
- Intervention: Ipragliflozin was added to the chow (0.01% w/w) and given to DS/obese rats for 6 weeks.[6][4]
- Key Assessments:
 - Hemodynamics: Systolic blood pressure and heart rate were measured every other week.
 [6][4]
 - Echocardiography: Performed to assess cardiac structure and function, including interventricular septal thickness.[6][4]
 - Histopathology: Histopathological examination of the left ventricle was conducted to assess cardiomyocyte hypertrophy.[6][4]
 - Biomarkers: Plasma inflammatory cytokine levels were measured.[6][4]
 - MicroRNA Expression: Microarray analysis was performed to evaluate miRNA expression profiles in the left ventricle.[6][4]

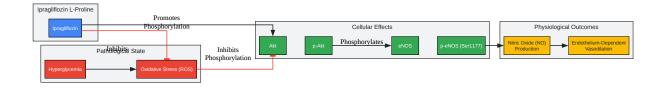


Signaling Pathways and Mechanisms of Action

Research suggests that the cardiovascular effects of ipragliflozin are mediated through multiple signaling pathways.

Endothelial Function and Nitric Oxide Bioavailability

In preclinical models of diabetes, ipragliflozin has been shown to improve endothelial dysfunction by enhancing the nitric oxide (NO) signaling pathway.[11][13] Hyperglycemia-induced oxidative stress is a key contributor to endothelial dysfunction, leading to reduced NO bioavailability. Ipragliflozin appears to counteract this by increasing the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS) at serine 1177, which activates eNOS to produce NO.[11][13] This is coupled with a reduction in oxidative stress, as evidenced by lower levels of urinary 8-OHdG.[11][13]



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Caption: Akt/eNOS signaling pathway influenced by ipragliflozin.

Cardiac Remodeling

In a non-diabetic model of cardiomyopathy, ipragliflozin demonstrated beneficial effects on cardiac remodeling by reducing left ventricular hypertrophy.[4] This was associated with alterations in the expression of microRNAs related to cardiac hypertrophy and heart failure, suggesting a role for ipragliflozin in modulating gene expression to prevent adverse cardiac



structural changes.[4] The reduction in plasma inflammatory cytokines also points to an antiinflammatory mechanism contributing to its cardioprotective effects.[6][4]

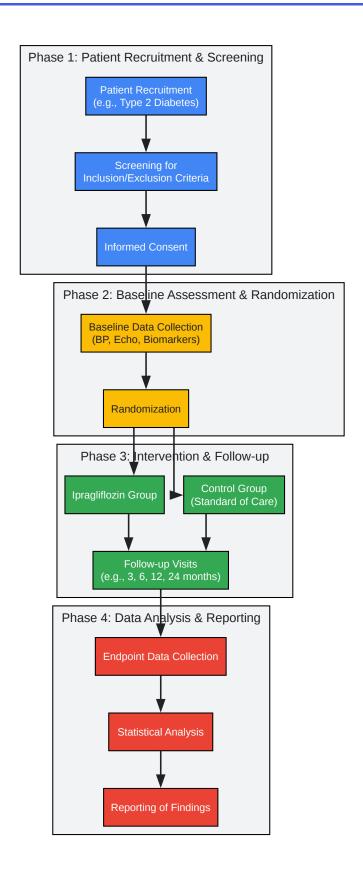
Hemodynamic Effects

The reduction in systolic blood pressure observed with ipragliflozin is a consistent finding in clinical trials.[1][2][3] This effect is likely multifactorial, stemming from the diuretic and natriuretic effects of SGLT2 inhibition, leading to a reduction in plasma volume.

Experimental Workflows

The following diagram illustrates a generalized workflow for a clinical trial investigating the cardiovascular effects of ipragliflozin, based on the design of studies like PROTECT and EXCEED.





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